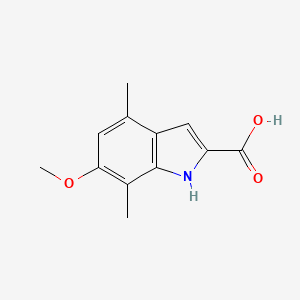

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their significance in medicinal chemistry due to their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the Maillard reaction has been used to synthesize 6-methoxytetrahydro-β-carboline derivatives, which are structurally related to 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid . Another approach involves the esterification of commercially available 5-methoxyindole-2-carboxylic acid to produce methyl 5-methoxy-1H-indole-2-carboxylate, which could potentially be modified to the desired compound . Additionally, a regioselective synthesis method has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, demonstrating the possibility of selectively introducing substituents on the indole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been studied using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy . These techniques allow for the assignment of fundamental vibrational modes and the exploration of the electronic nature of the molecule. Computational studies, such as density functional theory (DFT), can provide insights into the HOMO-LUMO energy distribution and the natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The Maillard reaction has been utilized to produce β-carboline antioxidants, which suggests that similar reactions could be applied to synthesize related compounds . The reactivity of indole derivatives can be investigated through chemical descriptors and molecular electrostatic potential (MEP) analysis, identifying both positive and negative centers of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their antioxidant and cytotoxicity properties, can be evaluated in vitro. For instance, 6-methoxytetrahydro-β-carbolines have shown moderate antioxidant properties and varying levels of cytotoxicity against non-tumorous cell lines . The non-linear optical (NLO) properties of these molecules can also be studied based on calculated values of polarizability and hyperpolarizability . These properties are crucial for understanding the potential applications of indole derivatives in pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

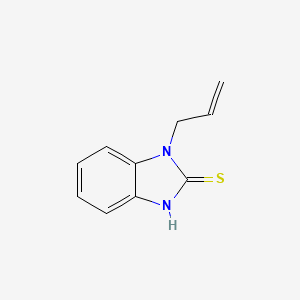

Synthesis of Novel Compounds : 6-Methoxy-4,7-Dimethyl-1H-Indole-2-Carboxylic Acid has been used in the synthesis of novel indole-benzimidazole derivatives, demonstrating its utility in creating new chemical entities with potential applications (Wang et al., 2016).

Role in Concise Synthesis Processes : The compound is instrumental in the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a scaffold for anti-inflammatory compounds like Herdmanine D, showcasing its role in efficient and selective chemical synthesis processes (Sharma et al., 2020).

Development of Heterocyclic Compounds : This chemical is used in the creation of heterocyclic compounds, highlighting its significance in the field of organic chemistry and potential pharmaceutical applications (Kametani et al., 1978).

Molecular and Structural Analysis

- Crystal Structure Analysis : Studies on compounds like 5-Methoxyindole-3-acetic Acid, structurally related to 6-Methoxy-4,7-Dimethyl-1H-Indole-2-Carboxylic Acid, provide insights into molecular structures and intermolecular interactions, which are crucial for understanding the compound's behavior and potential applications (Sakaki et al., 1975).

Biochemical Applications

Catalytic Coupling Reactions : This compound is involved in Rh(III)-catalyzed selective coupling reactions, indicating its role in biochemical processes and potential for creating diverse chemical products (Zheng et al., 2014).

Exploration of Antioxidant Properties : Derivatives of 6-methoxytetrahydro-β-carbolines, related to 6-Methoxy-4,7-Dimethyl-1H-Indole-2-Carboxylic Acid, have been investigated for their antioxidant properties, suggesting potential applications in health and wellness (Goh et al., 2015).

Spectroscopic Studies for Biological Applications : Spectroscopic studies of derivatives like methyl 5-methoxy-1H-indole-2-carboxylate provide insights into the molecule's reactivity and potential as precursors to biologically active molecules (Almutairi et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-4-10(16-3)7(2)11-8(6)5-9(13-11)12(14)15/h4-5,13H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVGEWKNQXYASD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=C(N2)C(=O)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.